molecular formula C22H18FN5O2S B2422058 (E)-6-((5-(cinnamylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 892472-31-0

(E)-6-((5-(cinnamylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2422058
CAS RN: 892472-31-0
M. Wt: 435.48
InChI Key: VJKSZWPOLZMDKS-QPJJXVBHSA-N
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Description

“(E)-6-((5-(cinnamylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound that is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, due to the presence of multiple reactive groups. The pyrimidine and 1,2,4-triazole rings, in particular, are known to participate in a variety of chemical reactions .

Scientific Research Applications

Supramolecular Assemblies

Research has focused on pyrimidine derivatives for their potential in creating novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies are built through extensive hydrogen bonding intermolecular interactions, showcasing the versatility of pyrimidine derivatives in forming complex structures with potential applications in materials science and nanotechnology (Fonari et al., 2004).

Medicinal Chemistry

Within medicinal chemistry, pyrimidine and triazole derivatives have been synthesized and evaluated for their biological activities, including antiproliferative, antimicrobial, and acaricidal properties. For example, heteroatom-substituted analogues of certain acids have shown promise in inducing apoptosis in cancer cells, suggesting that pyrimidine derivatives could be developed as potential anticancer agents (Xia et al., 2011). Additionally, compounds with a pyrimidine substructure have been synthesized and shown to exhibit significant acaricidal activity, indicating potential applications in agriculture for pest control (Hao et al., 2020).

Synthesis and Characterization

The synthesis and characterization of pyrimidine derivatives have been extensively studied, leading to the development of novel compounds with diverse applications. This includes the exploration of their structural, spectral, and computational aspects, as well as their potential use in green chemistry for environmentally friendly synthesis processes (Karami et al., 2015). These studies not only contribute to the advancement of organic synthesis techniques but also open avenues for the discovery of new materials and pharmaceuticals.

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and testing of its biological activity. This could potentially lead to the discovery of new therapeutic applications for this compound .

properties

IUPAC Name

6-[[4-(4-fluorophenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2S/c23-16-8-10-18(11-9-16)28-19(13-17-14-20(29)25-21(30)24-17)26-27-22(28)31-12-4-7-15-5-2-1-3-6-15/h1-11,14H,12-13H2,(H2,24,25,29,30)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKSZWPOLZMDKS-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-((5-(cinnamylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

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